N1-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-N2-(1-phenylethyl)oxalamide
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Overview
Description
N1-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-N2-(1-phenylethyl)oxalamide is a complex organic compound that features a unique combination of furan, thiophene, and oxalamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-N2-(1-phenylethyl)oxalamide typically involves multi-step organic reactions. The process begins with the preparation of the furan and thiophene derivatives, followed by their coupling with oxalamide under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required quality standards for commercial applications.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-N2-(1-phenylethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
N1-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-N2-(1-phenylethyl)oxalamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe or ligand in biochemical assays to investigate biological processes.
Medicine: The compound has potential therapeutic applications, such as acting as a drug candidate for treating specific diseases.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N1-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-N2-(1-phenylethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-(furan-2-yl)-2-hydroxyethyl)-N2-(1-phenylethyl)oxalamide
- N1-(2-(thiophen-3-yl)-2-hydroxyethyl)-N2-(1-phenylethyl)oxalamide
- N1-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-N2-(1-methylphenyl)oxalamide
Uniqueness
N1-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-N2-(1-phenylethyl)oxalamide stands out due to its unique combination of furan, thiophene, and oxalamide groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic applications further highlight its uniqueness compared to similar compounds.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]-N'-(1-phenylethyl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S/c1-14(15-6-3-2-4-7-15)22-19(24)18(23)21-13-20(25,16-9-11-27-12-16)17-8-5-10-26-17/h2-12,14,25H,13H2,1H3,(H,21,23)(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPMMCCMWDALYRC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NCC(C2=CSC=C2)(C3=CC=CO3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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